Cas no 1542424-67-8 (1-[(4-Methyloxan-4-yl)methyl]piperazine)

1-[(4-Methyloxan-4-yl)methyl]piperazine is a specialized heterocyclic compound featuring a piperazine core substituted with a 4-methyltetrahydropyran-4-ylmethyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both piperazine and tetrahydropyran moieties enhances its versatility in forming stable complexes and modulating physicochemical characteristics. Its balanced lipophilicity and basicity contribute to improved bioavailability in drug design applications. The compound's rigid yet flexible framework allows for precise structural modifications, facilitating the development of targeted bioactive molecules. Suitable for controlled reactions, it offers consistent reactivity in N-alkylation and acylation processes.
1-[(4-Methyloxan-4-yl)methyl]piperazine structure
1542424-67-8 structure
商品名:1-[(4-Methyloxan-4-yl)methyl]piperazine
CAS番号:1542424-67-8
MF:C11H22N2O
メガワット:198.305182933807
CID:6422355
PubChem ID:82505885

1-[(4-Methyloxan-4-yl)methyl]piperazine 化学的及び物理的性質

名前と識別子

    • EN300-1846097
    • 1-[(4-methyloxan-4-yl)methyl]piperazine
    • 1542424-67-8
    • 1-[(4-Methyloxan-4-yl)methyl]piperazine
    • インチ: 1S/C11H22N2O/c1-11(2-8-14-9-3-11)10-13-6-4-12-5-7-13/h12H,2-10H2,1H3
    • InChIKey: XTUOCZZDFUILTK-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C)(CC1)CN1CCNCC1

計算された属性

  • せいみつぶんしりょう: 198.173213330g/mol
  • どういたいしつりょう: 198.173213330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 24.5Ų

1-[(4-Methyloxan-4-yl)methyl]piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1846097-2.5g
1-[(4-methyloxan-4-yl)methyl]piperazine
1542424-67-8
2.5g
$2295.0 2023-05-26
Enamine
EN300-1846097-5.0g
1-[(4-methyloxan-4-yl)methyl]piperazine
1542424-67-8
5g
$3396.0 2023-05-26
Enamine
EN300-1846097-0.1g
1-[(4-methyloxan-4-yl)methyl]piperazine
1542424-67-8
0.1g
$1031.0 2023-05-26
Enamine
EN300-1846097-10.0g
1-[(4-methyloxan-4-yl)methyl]piperazine
1542424-67-8
10g
$5037.0 2023-05-26
Enamine
EN300-1846097-1.0g
1-[(4-methyloxan-4-yl)methyl]piperazine
1542424-67-8
1g
$1172.0 2023-05-26
Enamine
EN300-1846097-0.25g
1-[(4-methyloxan-4-yl)methyl]piperazine
1542424-67-8
0.25g
$1078.0 2023-05-26
Enamine
EN300-1846097-0.05g
1-[(4-methyloxan-4-yl)methyl]piperazine
1542424-67-8
0.05g
$983.0 2023-05-26
Enamine
EN300-1846097-0.5g
1-[(4-methyloxan-4-yl)methyl]piperazine
1542424-67-8
0.5g
$1124.0 2023-05-26

1-[(4-Methyloxan-4-yl)methyl]piperazine 関連文献

1-[(4-Methyloxan-4-yl)methyl]piperazineに関する追加情報

Introduction to 1-[(4-Methyloxan-4-yl)methyl]piperazine (CAS No: 1542424-67-8)

1-[(4-Methyloxan-4-yl)methyl]piperazine, identified by the CAS number 1542424-67-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the piperazine class, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The unique structural feature of this molecule, particularly the presence of a 4-methoxy-substituted tetrahydropyran ring attached to a piperazine backbone, makes it a subject of considerable interest for researchers exploring novel pharmacophores.

The synthesis and characterization of 1-[(4-Methyloxan-4-yl)methyl]piperazine have been areas of active investigation due to its potential therapeutic applications. The compound's structure suggests that it may interact with various biological targets, making it a valuable scaffold for drug discovery. Recent advancements in computational chemistry have enabled more precise predictions of its pharmacological properties, which has accelerated the process of identifying promising derivatives.

In the context of modern drug development, 1-[(4-Methyloxan-4-yl)methyl]piperazine has been studied for its potential role in treating neurological and psychiatric disorders. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, and the addition of a methoxytetrahydropyran moiety may enhance their binding affinity and selectivity. Preliminary in vitro studies have shown that this compound exhibits interesting interactions with certain receptor subtypes, suggesting its utility in developing novel therapeutics.

The chemical properties of 1-[(4-Methyloxan-4-yl)methyl]piperazine also make it a fascinating candidate for further exploration in synthetic chemistry. Its structure allows for modifications at multiple sites, enabling the creation of a library of derivatives with tailored biological activities. Researchers have employed various synthetic strategies to functionalize this molecule, including nucleophilic substitution reactions and transition-metal-catalyzed cross-coupling reactions. These approaches have led to the development of novel analogs with enhanced pharmacokinetic profiles.

One of the most exciting aspects of 1-[(4-Methyloxan-4-yl)methyl]piperazine is its potential in combination therapies. The ability to design molecules that interact with multiple targets simultaneously has become a cornerstone of modern drug design. By leveraging the structural flexibility of this compound, researchers aim to develop multi-target directed ligands (MTDLs) that can address complex diseases more effectively. This approach has shown promise in preclinical models and could pave the way for more comprehensive treatment strategies.

The role of computational modeling in understanding the behavior of 1-[(4-Methyloxan-4-yl)methyl]piperazine cannot be overstated. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into its interactions with biological targets at an atomic level. These studies have not only helped in optimizing its structure but also in predicting its metabolic stability and potential side effects. Such information is crucial for advancing it from a laboratory compound to a viable drug candidate.

Recent clinical trials have begun to explore the therapeutic potential of related piperazine derivatives, providing valuable data on their safety and efficacy. While 1-[(4-Methyloxan-4-yl)methyl]piperazine itself has not yet entered human trials, these studies have laid the groundwork for future investigations. The findings from these trials will be instrumental in determining whether this compound and its derivatives can translate into effective treatments for neurological and psychiatric disorders.

The future directions for research on 1-[(4-Methyloxan-4-yl)methyl]piperazine are multifaceted. Further exploration of its pharmacological profile, synthesis of novel derivatives, and application in preclinical models are all critical steps toward realizing its full potential. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical applications.

In conclusion, 1-[(4-Methyloxan-4-yl)methyl]piperazine (CAS No: 1542424-67-8) represents a promising compound in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable scaffold for drug discovery. With continued research and development, this molecule has the potential to contribute significantly to the treatment of various diseases.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue